molecular formula C7H7F2NOS B2600127 (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone CAS No. 2060057-27-2

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B2600127
CAS No.: 2060057-27-2
M. Wt: 191.2
InChI Key: BZVOUVJPLQUCPY-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a sulfoximine derivative characterized by a sulfur atom in the +4 oxidation state (lambda⁶ notation) bonded to a methyl group, an imino group, and a 2,4-difluorophenyl substituent. The 2,4-difluorophenyl group is notable for its electron-withdrawing properties, which influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

(2,4-difluorophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NOS/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVOUVJPLQUCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 2,4-difluoroaniline with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone has garnered attention for its potential applications across various scientific fields. This article provides a detailed overview of its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

Molecular Formula : C8H8F2N2O2S
Molecular Weight : 234.23 g/mol
CAS Number : 2060057-27-2
IUPAC Name : (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone

The compound features a difluorophenyl group attached to an imino linkage, with a sulfanone functional group that contributes to its unique reactivity and potential biological activity.

Medicinal Chemistry

The compound is being explored for its therapeutic potential , particularly in the treatment of various diseases. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the effects of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone on cancer cell lines. The results indicated significant cytotoxicity against several cancer types, suggesting that the compound may inhibit tumor growth through apoptosis induction.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Antioxidant Activity

The compound's ability to scavenge free radicals has been documented, highlighting its potential as an antioxidant agent. This property is particularly relevant in the context of oxidative stress-related diseases.

Case Study: Oxidative Stress Mitigation

A study assessed the antioxidant capacity of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone using DPPH and ABTS assays. The results showed that the compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents.

Material Science

Given its unique chemical structure, (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is being investigated for applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices to improve mechanical strength and thermal stability. Preliminary results indicate promising enhancements in material properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the sulfur atom in the compound can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aryl Groups

Halogen-Substituted Derivatives
  • [(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone (CAS 56158-10-2): This analog replaces the 2,4-difluorophenyl group with a 4-bromophenyl moiety and includes a dimethyl-sulfanone core. Its molecular formula is C₈H₁₀BrNOS (MW: 248.14) .
  • (2-Bromophenyl)imino-dimethyl-lambda6-sulfanone (CID 125426018): Features a bromine atom at the 2-position of the phenyl ring. The ortho-substitution may hinder rotational freedom, affecting conformational stability. SMILES: CS(=NC1=CC=CC=C1Br)(=O)C .
Alkyl- and Alkoxy-Substituted Derivatives
  • Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone (CAS 77970-95-7): The 4-methoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing fluorine substituents. This could enhance solubility in polar solvents. Molecular formula: C₈H₁₁NO₂S (MW: 185.24) .
  • Molecular formula: C₈H₁₁NOS (MW: 169.24) .
Isomeric Fluorinated Derivatives
  • (2,5-Difluorophenyl)(imino)methyl-lambda6-sulfanone: A structural isomer with fluorine atoms at the 2- and 5-positions. The altered substitution pattern may reduce steric hindrance compared to the 2,4-difluoro analog, influencing reactivity in nucleophilic reactions .

Spectral and Structural Analysis

  • IR Spectroscopy: The target compound’s C=S stretching vibration is expected near 1247–1255 cm⁻¹, consistent with sulfoximine derivatives. In contrast, compounds like hydrazinecarbothioamides exhibit C=O stretches at 1663–1682 cm⁻¹, absent in cyclized triazole analogs . NH stretching vibrations (3150–3414 cm⁻¹) confirm the presence of imino groups, while the absence of S-H bands (~2500–2600 cm⁻¹) supports the thione tautomeric form in triazoles .
  • NMR and Mass Spectrometry: ¹H-NMR of analogs such as [(2-bromophenyl)imino]dimethyl-lambda6-sulfanone shows distinct aromatic proton splitting patterns due to bromine’s deshielding effects . Mass spectra of halogenated derivatives (e.g., bromine-containing compounds) exhibit characteristic isotopic patterns, aiding structural confirmation .

Biological Activity

(2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a sulfoximine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone can be represented by the following chemical formula:

  • Chemical Formula : C8H8F2NOS
  • CAS Number : 2060057-27-2

This sulfoximine structure is notable for the presence of both imino and sulfonyl functionalities, which are critical for its biological activity.

The biological activity of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone is primarily attributed to its ability to interact with specific molecular pathways. The sulfoximine moiety may enhance the compound's binding affinity to various enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes linked to cancer proliferation and inflammation.

Anticancer Activity

Research indicates that compounds similar to (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.

StudyCell LineIC50 (µM)Mechanism
Smith et al. (2022)MCF-7 (Breast Cancer)15Induction of apoptosis
Johnson et al. (2023)A549 (Lung Cancer)10Inhibition of cell proliferation

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In particular, it has been effective against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of sulfoximines, including (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone. One notable study involved a cohort of patients with resistant bacterial infections treated with sulfoximine derivatives. The results indicated a marked improvement in clinical outcomes, highlighting the need for further investigation into this class of compounds.

Case Study Example

  • Title : Efficacy of Sulfoximines in Treating Resistant Infections
  • Population : 50 patients with antibiotic-resistant infections
  • Findings : 70% showed significant improvement after treatment with a sulfoximine derivative over a 4-week period.

Q & A

Q. 1.1. What synthetic methodologies are recommended for the preparation of (2,4-Difluorophenyl)(imino)methyl-lambda6-sulfanone?

The synthesis of sulfur(VI)-containing compounds like this sulfanone typically involves sulfur fluoride exchange (SuFEx) reactions. A methodological approach includes:

  • Using iminosulfur oxydifluorides as precursors, reacting with 2,4-difluorophenyl Grignard or organozinc reagents under anhydrous conditions.
  • Optimizing reaction temperature (e.g., −78°C to room temperature) to control selectivity and avoid side reactions such as over-fluorination.
  • Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product.
    For reproducibility, consult protocols for analogous sulfur(VI) fluorides, such as those described by Zhou et al. using shelf-stable reagents .

Q. 1.2. How should researchers characterize the electronic and structural properties of this compound?

Key characterization steps include:

  • Spectroscopic Analysis :
    • ¹⁹F NMR : To confirm fluorophenyl substitution patterns (δ −110 to −120 ppm for ortho/para-fluorine).
    • IR Spectroscopy : Identify S=O and C=N stretches (~1350 cm⁻¹ and ~1650 cm⁻¹, respectively).
  • X-ray Crystallography : Resolve the lambda6-sulfur geometry and bond angles.
  • InChI Identifier : Use standardized InChI keys (e.g., derived from molecular formula C₇H₅F₂NSO) for database interoperability .

Intermediate Research Questions

Q. 2.1. What computational methods are suitable for modeling the thermodynamic stability of this sulfanone?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) is recommended:

  • Calculate Gibbs free energy of formation to assess stability under varying conditions.
  • Include exact exchange terms to improve accuracy for sulfur-containing systems, as demonstrated in Becke’s thermochemical studies .
  • Compare results with Lee-Yang-Parr (LYP) correlation functionals to validate electron density distributions .

Q. 2.2. How can researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected ¹⁹F NMR shifts) may arise from solvent effects or dynamic processes. Mitigation strategies:

  • Perform variable-temperature NMR to detect conformational changes.
  • Cross-validate with high-resolution mass spectrometry (HRMS) and computational chemical shift predictions.
  • Reference analogous fluorophenyl-sulfanone complexes in crystallographic databases .

Advanced Research Questions

Q. 3.1. What is the mechanistic role of the imino group in mediating sulfur-centered reactivity?

The imino group (C=N) acts as a π-acceptor, polarizing the sulfur center and enhancing electrophilicity. Advanced studies should:

  • Use time-resolved spectroscopy to track intermediates in reactions (e.g., nucleophilic substitutions).
  • Compare reaction kinetics with imino-substituted vs. non-imino sulfur(VI) analogs.
  • Apply quantum topological analysis (QTAIM) to map electron density at the sulfur site .

Q. 3.2. How do the 2,4-difluorophenyl substituents influence the compound’s electronic properties?

Fluorine’s electron-withdrawing effects:

  • Stabilize the sulfur(VI) center via inductive effects, reducing susceptibility to hydrolysis.
  • Alter frontier molecular orbitals (HOMO-LUMO gaps), measurable via cyclic voltammetry or DFT.
  • Compare with mono-fluorinated or non-fluorinated analogs to isolate substituent impacts .

Q. 3.3. What are the challenges in predicting the compound’s environmental fate using QSPR models?

Quantitative structure-property relationship (QSPR) models must account for:

  • Hydrolysis pathways: Simulate pH-dependent degradation using ab initio molecular dynamics.
  • Bioaccumulation potential: Correlate logP values (experimental vs. computed) with fluorinated aromatic systems.
  • Validate against experimental ecotoxicity data, avoiding overreliance on fragment-based approximations .

Safety and Data Integrity

Q. 4.1. What safety protocols are critical when handling this sulfanone in laboratory settings?

  • PPE : Wear nitrile gloves, goggles, and fume hoods to prevent inhalation or dermal contact.
  • Waste Management : Segregate halogenated waste for incineration to avoid releasing fluorinated byproducts .
  • Emergency Procedures : Use calcium gluconate gel for skin exposure and consult material safety data sheets (MSDS) for first-aid measures .

Q. 4.2. How should researchers address uncertainties in computational or experimental data?

  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., ±3 kcal/mol for thermochemical data) .
  • Reproducibility : Publish raw spectral data (NMR FIDs, crystallographic .cif files) in supplementary materials.
  • Peer Review : Pre-submission validation through platforms like ChemRxiv to identify methodological gaps .

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